molecular formula C23H23FN2O2 B11335994 (4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11335994
M. Wt: 378.4 g/mol
InChI Key: IXZAQBMTQMSWGH-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound with a molecular formula of C21H21FN2O2 This compound features a piperidine ring substituted with a benzyl group and an oxazole ring substituted with a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with 3-fluoro-4-methylbenzoyl chloride to form an intermediate, which is then reacted with 3-amino-5-(3-fluoro-4-methylphenyl)-1,2-oxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the piperidine and oxazole rings in (4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone makes it unique compared to similar compounds. This dual-ring structure may contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C23H23FN2O2/c1-16-7-8-19(14-20(16)24)22-15-21(25-28-22)23(27)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3

InChI Key

IXZAQBMTQMSWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)F

Origin of Product

United States

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